2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole
Description
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-20-11-8-18-17(20)26(23,24)12-6-9-21(10-7-12)16(22)15-19-13-4-2-3-5-14(13)25-15/h2-5,8,11-12H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXBXDJFCMGUFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the imidazole moiety via sulfonylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The imidazole and benzothiazole rings can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The sulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the carbonyl group yields the corresponding alcohol.
Scientific Research Applications
2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The imidazole moiety can act as a ligand for metal ions, while the benzothiazole core may interact with nucleic acids or proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s uniqueness lies in its combination of sulfonylpiperidine, imidazole, and benzothiazole moieties. Below is a comparative analysis with related compounds from the evidence:
Detailed Analysis
Benzothiazole Sulfonamides () :
- The target compound shares a benzothiazole core but replaces the sulfonamide group with a sulfonylpiperidine-imidazole chain. This substitution may alter pharmacokinetics (e.g., lipophilicity, metabolic stability) due to the piperidine’s flexibility and imidazole’s basicity.
- Anticonvulsant activity reported for sulfonamide derivatives suggests the target compound could exhibit similar or enhanced effects via modulation of ion channels or GABA receptors.
Sulfinyl Benzimidazoles (): The sulfinyl group in benzimidazoles contrasts with the sulfonyl group in the target compound. Synthesis of sulfinyl derivatives involves oxidation with m-CPBA , whereas sulfonyl groups may require alternative oxidizing agents or sulfonylation steps.
Imidazole-Bipyridine Hybrids () :
- The target compound’s imidazole is directly sulfonylated to piperidine, whereas bipyridine derivatives link imidazole via SNAr reactions. This structural difference may influence electronic properties (e.g., fluorescence, redox behavior) and biological target selectivity .
Pharmacological Potential and Limitations
- Limitations : Lack of explicit data on solubility, toxicity, or metabolic stability necessitates further study.
Biological Activity
The compound 2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anticancer, antimicrobial, and other therapeutic effects based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound features a benzothiazole core linked to a piperidine ring via a sulfonamide bridge. This unique arrangement is thought to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃S |
| Molecular Weight | 350.40 g/mol |
| CAS Number | 1706448-77-2 |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported that related compounds showed IC50 values in the low micromolar range against lung cancer cell lines (A549, HCC827, NCI-H358) in both 2D and 3D assays .
Case Study: Cytotoxicity Assays
In a comparative study:
- A549 Cell Line: IC50 = 6.75 ± 0.19 μM (2D), 9.31 ± 0.78 μM (3D)
- HCC827 Cell Line: IC50 = 6.26 ± 0.33 μM (2D), 20.46 ± 8.63 μM (3D)
- NCI-H358 Cell Line: IC50 = 6.48 ± 0.11 μM (2D), 16.00 ± 9.38 μM (3D)
These results suggest that the compound may effectively inhibit tumor growth, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been investigated. A study evaluated the antibacterial effects of various compounds against Gram-positive and Gram-negative bacteria using broth microdilution methods . The results indicated that certain derivatives exhibited promising antibacterial activity:
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition |
The presence of the imidazole moiety is believed to enhance the compound's interaction with microbial targets.
The proposed mechanisms by which benzothiazole derivatives exert their biological effects include:
- DNA Binding: Many benzothiazole compounds demonstrate a strong affinity for binding to DNA, particularly in the minor groove, which can inhibit DNA-dependent enzymes and disrupt cellular replication processes .
- Enzyme Inhibition: The sulfonamide group may interact with various enzymes, potentially leading to antimicrobial and anticancer effects.
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,3-benzothiazole?
To optimize synthesis, focus on:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity in sulfonylation and coupling steps, as demonstrated in analogous imidazole-thiazole syntheses .
- Catalyst choice : Cu(I)-based catalysts (e.g., CuI) improve yields in heterocyclic coupling reactions, particularly for benzothiazole intermediates .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the target compound from byproducts like unreacted piperidine or imidazole residues .
- Validation : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR, noting characteristic peaks for the sulfonyl group (δ ~3.3 ppm for S=O) and benzothiazole ring (δ ~7.5–8.5 ppm) .
Q. How can researchers validate the structural integrity of this compound after synthesis?
Use a multi-spectral approach:
- IR spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm) and carbonyl (C=O, ~1650–1700 cm) stretches .
- NMR : Confirm piperidine ring protons (δ ~1.5–3.5 ppm), methylimidazole protons (δ ~3.7 ppm for N-CH), and benzothiazole aromatic protons .
- Mass spectrometry : Compare experimental molecular ion ([M+H]) with theoretical mass (e.g., HRMS for CHNOS) .
Q. What stability challenges are associated with this compound, and how can they be mitigated?
- Hydrolytic sensitivity : The sulfonyl group may degrade under acidic/basic conditions. Store in anhydrous DMSO or dry DMF at −20°C .
- Thermal instability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C) and avoid high-temperature reactions .
- Light sensitivity : Use amber vials to prevent photodegradation, as benzothiazole derivatives are prone to UV-induced isomerization .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : Model the compound’s interaction with targets (e.g., kinases, GPCRs) using software like AutoDock Vina. Prioritize substituents that enhance binding to hydrophobic pockets (e.g., fluorophenyl groups) .
- QSAR analysis : Correlate electronic properties (e.g., Hammett σ values) of substituents on the imidazole or benzothiazole rings with activity data from analogs .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., between sulfonyl oxygen and Lys residues) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like cell line (e.g., HeLa vs. MCF-7), incubation time (24–48 hr), and compound solubility (use DMSO ≤0.1%) to minimize discrepancies .
- Metabolite profiling : Use LC-MS to verify if inactive derivatives are metabolized (e.g., sulfonyl cleavage) in vivo but not in vitro .
- Structural analogs : Compare with compounds like 2-arylbenzothiazoles, where electron-withdrawing groups (EWGs) on the aryl ring enhance anticancer activity .
Q. How can photophysical properties of this compound be exploited for imaging or therapeutic applications?
- Two-photon absorption (TPA) : Modify the benzothiazole core with EWGs (e.g., -CF) to enhance TPA cross-sections for deep-tissue imaging .
- Fluorescence quenching assays : Monitor binding to biomacromolecules (e.g., DNA) via changes in emission intensity at λ ~450 nm .
- ROS generation : Test photodynamic therapy (PDT) potential by measuring singlet oxygen (O) production under UV/visible light .
Q. What methodologies are recommended for assessing metabolic stability and toxicity?
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS over 60 minutes .
- CYP inhibition screening : Test against CYP3A4 and CYP2D6 isoforms at 10 µM to predict drug-drug interactions .
- In vivo toxicity : Conduct acute toxicity studies in rodents (e.g., 50–200 mg/kg doses) with histopathological analysis of liver/kidney tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
